2,4-Dimethylbenzoylacetonitrile
Overview
Description
2,4-Dimethylbenzoylacetonitrile is an organic compound with the molecular formula C11H11NO. It is a yellow crystalline solid commonly used in organic synthesis and pharmaceutical research. This compound is known for its versatility and exhibits a range of biological activities, making it a valuable tool in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethylbenzoylacetonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 4-iodo-m-xylene with (trimethylsilyl)acetonitrile and carbon monoxide . The reaction conditions typically include the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylbenzoylacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups, such as amines or halides, using reagents like sodium azide or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2,4-Dimethylbenzoylacetonitrile has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,4-Dimethylbenzoylacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzoylacetonitrile: Similar in structure but lacks the methyl groups at positions 2 and 4.
4-Methoxybenzoylacetonitrile: Contains a methoxy group instead of methyl groups.
4-Chlorobenzoylacetonitrile: Contains a chlorine atom instead of methyl groups.
Uniqueness
2,4-Dimethylbenzoylacetonitrile is unique due to the presence of two methyl groups at positions 2 and 4 on the benzene ring. These methyl groups can influence the compound’s reactivity and biological activity, making it distinct from other benzoylacetonitrile derivatives. The specific substitution pattern can affect the compound’s solubility, stability, and interaction with biological targets, providing unique advantages in various applications.
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-10(9(2)7-8)11(13)5-6-12/h3-4,7H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOTYAKWHCILDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301627 | |
Record name | 2,4-DIMETHYLBENZOYLACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53882-91-0 | |
Record name | 53882-91-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145010 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-DIMETHYLBENZOYLACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,4-dimethylphenyl)-3-oxopropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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